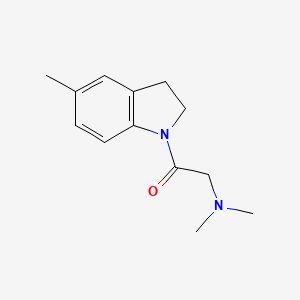
4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole is a chemical compound with potential applications in scientific research. It is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes, as mentioned earlier. This inhibition is thought to occur through the binding of the compound to the active site of the enzyme, thereby preventing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to exhibit potent inhibitory activity against a range of enzymes, which suggests that it may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole is its high purity and yield, which makes it a suitable candidate for use in lab experiments. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole. One of the most promising directions is the development of new drugs based on the compound. This could involve the modification of the compound to improve its efficacy and reduce its toxicity. Another direction is the study of its biological activity in more detail, which could help to identify new potential applications for the compound. Finally, the synthesis of analogs of the compound could also be explored, which could lead to the discovery of new compounds with even greater biological activity.
Métodos De Síntesis
The synthesis of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole involves the reaction of 2-fluorobenzonitrile with cyclopropylmethylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with methylthioacetic acid to yield the final product. This method has been reported to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to exhibit potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c1-17-12-15-14-11(16(12)8-6-7-8)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWRGRBJJILFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637178.png)

![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)


![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)